

4-Isopropylcyclohexanol IUPAC name and molecular formula

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Compound of Interest

Compound Name: 4-Isopropylcyclohexanol

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An In-Depth Technical Guide to **4-Isopropylcyclohexanol**: From Molecular Structure to Advanced Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-isopropylcyclohexanol**, a versatile alicyclic alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of facts. It delves into the causal relationships behind its properties, the rationale for specific synthetic choices, and its emerging applications, particularly in pharmacology. The information herein is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Core Molecular Identity and Nomenclature

4-Isopropylcyclohexanol is a colorless liquid organic compound whose structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at positions 1 and 4, respectively.^{[1][2][3]} This seemingly simple structure gives rise to significant chemical and stereochemical complexity, which dictates its physical properties and reactivity.

The formal nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-propan-2-ylcyclohexan-1-ol.^{[1][4]} The compound is also commonly referred to by synonyms such as p-isopropylcyclohexanol and 4-(1-methylethyl)cyclohexanol.^{[1][2][4]} Its unique identity is cataloged under the CAS Registry Number 4621-04-9 for the mixture of its stereoisomers.^{[1][2][4][5][6]}

Table 1: Core Compound Identifiers

Identifier	Value	Source(s)
IUPAC Name	4-propan-2-ylcyclohexan-1-ol	[1] [4] [7]
Molecular Formula	C ₉ H ₁₈ O	[1] [2] [3] [5] [6]
Molecular Weight	142.24 g/mol	[1] [3] [4] [5] [6]
CAS Number (Mixture)	4621-04-9	[1] [2] [4] [5]
CAS Number (cis)	22900-08-9	[4] [5]

| CAS Number (trans) | 15890-36-5 |[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#) |

Physicochemical Properties and Spectroscopic Signature

The physical state and properties of **4-isopropylcyclohexanol** are critical for its handling, purification, and application. It is a colorless liquid with a characteristic pleasant aroma, often described as floral, minty, and reminiscent of rose, which leads to its use in the fragrance industry.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Key Physicochemical Properties

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	110°C @ 22 mmHg; ~203.1°C @ 760 mmHg	[1] [9]
Melting Point	~36.9°C (estimate)	[1]
Density	~0.9156 g/cm ³ @ 20°C	[1]

| Refractive Index | ~ 1.47 [\[1\]](#) |

The identity of **4-isopropylcyclohexanol** is unequivocally confirmed through spectroscopic analysis. The key spectral features provide a fingerprint for the molecule:

- **Infrared (IR) Spectroscopy:** A characteristic broad absorption band is observed in the range of $3200\text{--}3600\text{ cm}^{-1}$, which is indicative of the O-H stretching vibration of the hydroxyl group. Vibrations corresponding to the C-O stretch are found between $1050\text{--}1150\text{ cm}^{-1}$.[\[1\]](#)
- **^{13}C Nuclear Magnetic Resonance (NMR):** The carbon atom bonded to the hydroxyl group (C-OH) typically shows a signal in the $\delta\ 70\text{--}75\text{ ppm}$ range. The methyl carbons of the isopropyl group produce signals further upfield, around $\delta\ 20\text{--}30\text{ ppm}$.[\[1\]](#)

The Critical Role of Stereochemistry: Cis/Trans Isomerism

The substitution pattern on the cyclohexane ring gives rise to cis-trans isomerism, a crucial factor influencing the molecule's stability and biological activity. The two substituents—hydroxyl and isopropyl—can be on the same side (cis) or opposite sides (trans) of the ring.

In its most stable chair conformation, large substituents preferentially occupy the equatorial position to minimize steric hindrance.

- **cis-4-Isopropylcyclohexanol:** The thermodynamically more stable isomer where both the hydroxyl and the bulky isopropyl groups can occupy equatorial positions.[\[1\]](#) This arrangement minimizes 1,3-diaxial interactions.
- **trans-4-Isopropylcyclohexanol:** In this isomer, for one group to be equatorial, the other must be axial. Since the isopropyl group is significantly bulkier than the hydroxyl group, it will preferentially occupy the equatorial position, forcing the hydroxyl group into the less stable axial position.[\[1\]](#)

Caption: Relative stability of cis and trans isomers of **4-isopropylcyclohexanol**.

Synthesis Methodologies: A Protocol-Driven Approach

The most industrially viable and widely studied method for synthesizing **4-isopropylcyclohexanol** is the catalytic hydrogenation of 4-isopropylphenol.^[1] This process involves the reduction of the aromatic ring while preserving the alcohol functionality.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylphenol

This protocol describes a standard laboratory-scale procedure. The choice of catalyst (e.g., Ruthenium on carbon) is critical for achieving high selectivity and conversion rates under controlled conditions.

Step 1: Reactor Preparation

- A high-pressure hydrogenation reactor is charged with 4-isopropylphenol and a suitable solvent, such as ethanol or tetrahydrofuran (THF). The solvent choice is dictated by the solubility of the starting material and its stability under reaction conditions.

Step 2: Catalyst Introduction

- A catalyst, typically 5% Ruthenium on carbon (Ru/C), is added to the mixture. The catalyst loading is usually between 1-5% by weight relative to the substrate.

Step 3: Inerting and Hydrogenation

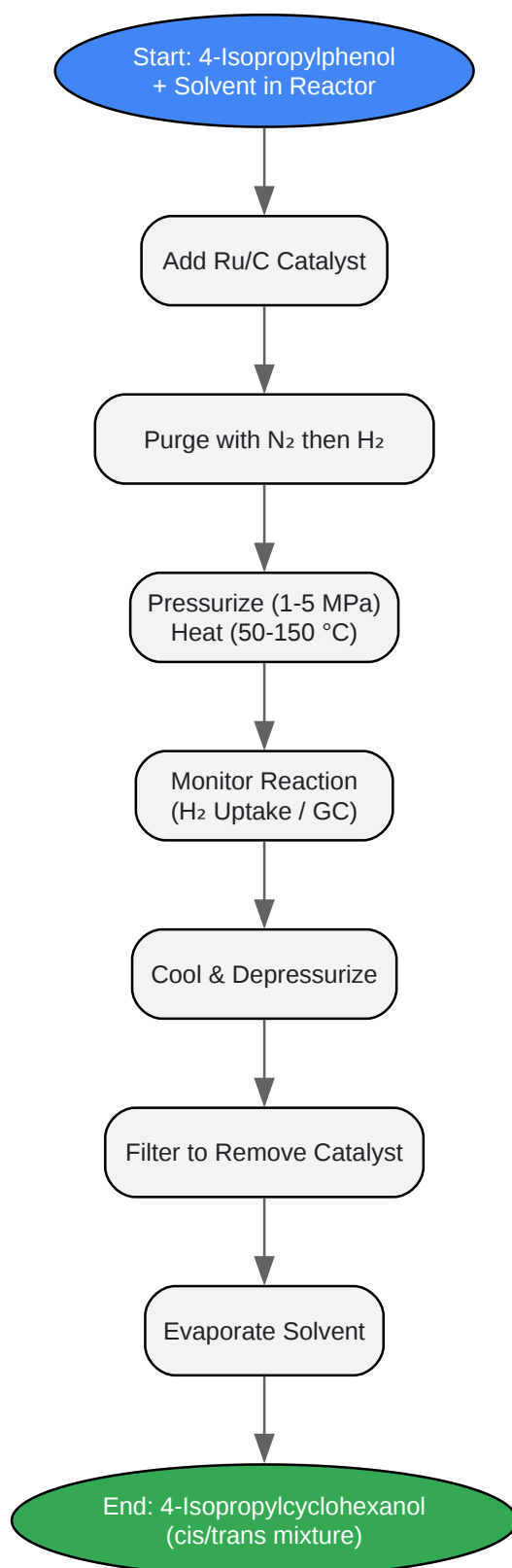
- The reactor is sealed and purged with an inert gas, such as nitrogen, to remove all oxygen, which can poison the catalyst and create a safety hazard.
- The nitrogen is then replaced by hydrogen gas, and the reactor is pressurized to a specific level (typically 1.0–5.0 MPa).^[1]

Step 4: Reaction Execution

- The mixture is heated to a controlled temperature (50–150 °C) and agitated to ensure efficient mixing and mass transfer of hydrogen to the catalyst surface.^[1]
- The reaction progress is monitored by measuring hydrogen uptake or by analytical techniques like Gas Chromatography (GC) until the starting material is consumed.

Step 5: Product Isolation and Purification

- After cooling and depressurization, the catalyst is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure (rotary evaporation).
- The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation.



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Caption: Workflow for the synthesis of **4-isopropylcyclohexanol** via catalytic hydrogenation.

Applications in Research and Drug Development

While established in the fragrance industry, the most compelling modern applications of **4-isopropylcyclohexanol** are in the biomedical and pharmaceutical fields. Its specific stereochemistry and ability to interact with biological targets make it a molecule of significant interest.

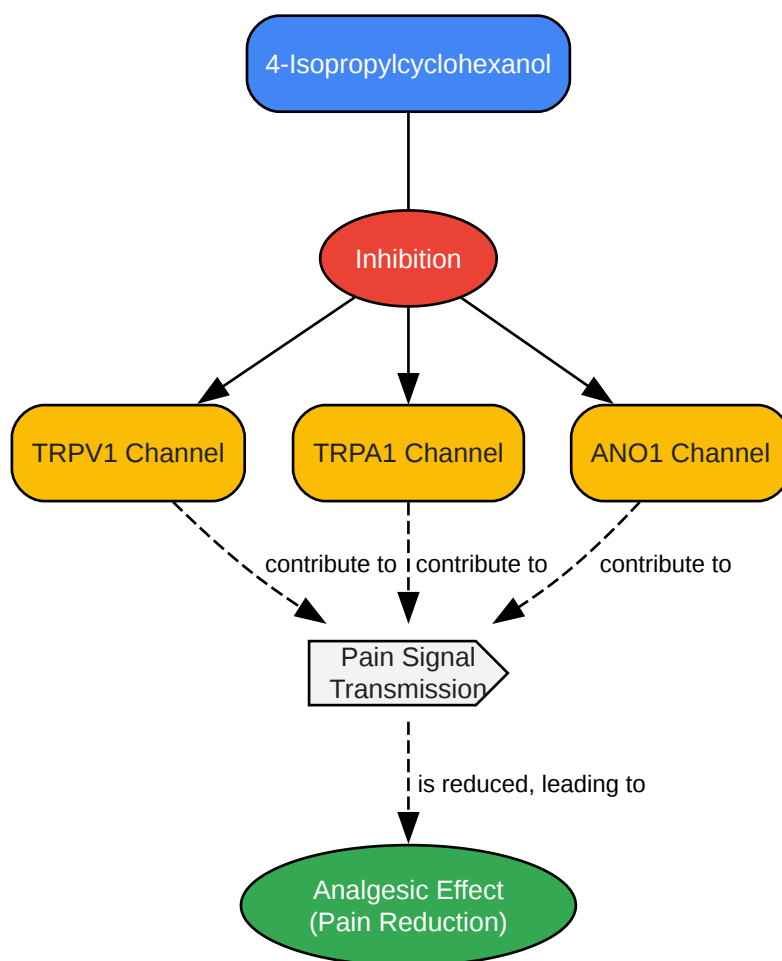
Analgesic Properties and Mechanism of Action

Research has identified **4-isopropylcyclohexanol** as a novel analgesic agent.^{[1][6][10]} It is found naturally in Japanese ginger (*Zingiber mioga*) and has been shown to reduce pain-related behaviors in animal models.^[1]

The mechanism of action is rooted in its ability to modulate the activity of several ion channels critical to pain perception. It acts as an inhibitor of:

- Transient Receptor Potential Vanilloid 1 (TRPV1): A key receptor involved in detecting heat and pain.
- Transient Receptor Potential Ankyrin 1 (TRPA1): A sensor for noxious chemical stimuli.
- Anoctamin 1 (ANO1): A calcium-activated chloride channel.^{[1][6]}

Crucially, it inhibits these channels without being an agonist, which may reduce the potential for side effects often associated with channel activators.^[6] This multi-target inhibition of key pain-related ion channels presents a promising avenue for the development of new non-opioid pain therapies.



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Caption: Mechanism of action for the analgesic effects of **4-isopropylcyclohexanol**.

Precursor in Advanced Synthesis

Beyond its direct biological activity, **4-isopropylcyclohexanol** serves as a versatile precursor for synthesizing more complex molecules for drug discovery.^{[1][11]}

- **Nociceptin Receptor Ligands:** It can be used to produce 4-isopropylcyclohexanone oxime, an intermediate in the synthesis of dihydroindol-2-ones, which are being studied as potential ligands for the nociceptin receptor, a target for pain and other neurological disorders.^[1]
- **Glucagon Receptor Antagonists:** It is a starting material for beta-alanine derivatives that are under investigation as orally available antagonists for the glucagon receptor, a potential therapeutic strategy for type 2 diabetes.^[1]

Conclusion

4-Isopropylcyclohexanol is a molecule whose simple structure belies its significant chemical and biological importance. Its well-defined stereochemistry, accessible synthesis, and multifaceted applications make it a valuable compound for both industrial and academic researchers. While its role in the fragrance industry is well-established, its potential as a non-opioid analgesic and a versatile building block in medicinal chemistry positions it at the forefront of modern research and development. This guide has provided a technically robust overview intended to empower scientists and developers to leverage the full potential of this important cycloalkanol.

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References

- 1. Buy 4-Isopropylcyclohexanol | 4621-04-9 [smolecule.com]
- 2. CAS 4621-04-9: 4-Isopropylcyclohexanol | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Isopropylcyclohexanol | C₉H₁₈O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. 4-isopropylcyclohexanol | 4621-04-9 [chemicalbook.com]
- 7. cis-And trans-4-isopropylcyclohexanol | C₁₈H₃₆O₂ | CID 220045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-4-isopropylcyclohexanol 97% | CAS: 15890-36-5 | AChemBlock [achemblock.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-Isopropylcyclohexanol | 4621-04-9 | Benchchem [benchchem.com]
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